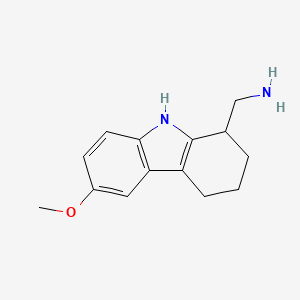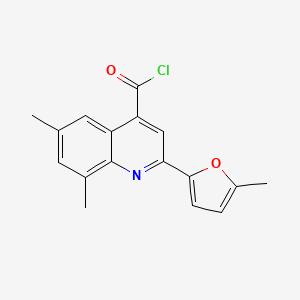
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
“6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” is a chemical compound with the CAS Number: 438230-57-0 . Its IUPAC name is 6,8-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid . The molecular weight of this compound is 281.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15NO3/c1-9-6-10(2)16-12(7-9)13(17(19)20)8-14(18-16)15-5-4-11(3)21-15/h4-8H,1-3H3,(H,19,20) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound “6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” has a molecular weight of 281.31 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivatives
Quinoline derivatives have been extensively studied for their synthetic accessibility and the diverse functionalization possibilities they offer. For instance, studies on 2(1H)-Quinolone derivatives have led to the synthesis of pyrano[3,2-c]quinoline and various 3-substituted quinoline derivatives through reactions involving arylmethylenemalononitriles and hydroxyquinolines. These reactions showcase the versatility of quinoline frameworks for generating complex heterocyclic structures with potential applications in medicinal chemistry and material science (Elagamey et al., 2012).
Photophysical Properties
The photophysical and electrochemical behaviors of quinoline derivatives, especially when decorated with thiophene or furane subunits, have been a subject of interest. These studies reveal that such compounds exhibit unique fluorescence quantum yields and lifetimes, indicating their potential use in photovoltaic applications and as fluorophores in bioimaging (Angulo et al., 2010).
Biological Interactions
Quinoline derivatives have also been explored for their biological interactions, with some compounds showing promise as antimycobacterial agents. The ability to tether quinoline structures with aryl and heteroaryl groups has led to the development of novel compounds with significant activity against Mycobacterium tuberculosis, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Kantevari et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-9-6-10(2)16-12(7-9)13(17(18)20)8-14(19-16)15-5-4-11(3)21-15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANRTIPDFKCIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)
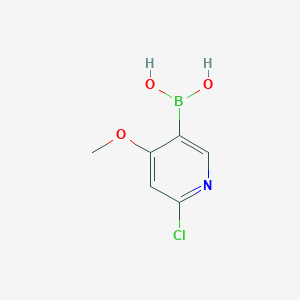
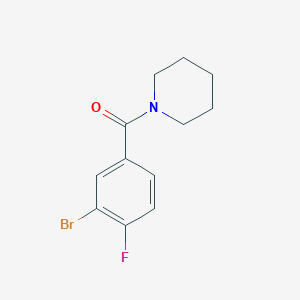
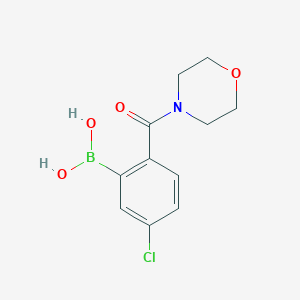
![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)

![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)
![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)

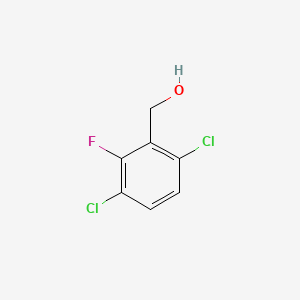
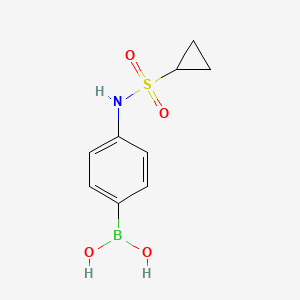
![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)
